2-(5-Methyl-3-oxohexyl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(5-Methyl-3-oxohexyl)-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindole derivatives This compound is characterized by its unique structure, which includes a 1H-isoindole-1,3(2H)-dione core substituted with a 5-methyl-3-oxohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-3-oxohexyl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of phthalic anhydride with an appropriate amine derivative. The reaction conditions often include the use of a solvent such as toluene or xylene, and the reaction is carried out under reflux conditions to facilitate the formation of the isoindole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-3-oxohexyl)-1H-isoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted isoindole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted isoindole derivatives, which can have different functional groups attached to the isoindole core.
Scientific Research Applications
2-(5-Methyl-3-oxohexyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(5-Methyl-3-oxohexyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with cellular signaling pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(5-Methyl-3-oxohexyl)alanine: This compound is structurally similar but contains an alanine derivative instead of the isoindole core.
5-Chloro-2-methyl-2H-isothiazol-3-one: Another compound with a similar functional group but different core structure.
Uniqueness
2-(5-Methyl-3-oxohexyl)-1H-isoindole-1,3(2H)-dione is unique due to its isoindole core, which imparts distinct chemical and biological properties
Properties
CAS No. |
138175-32-3 |
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Molecular Formula |
C15H17NO3 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
2-(5-methyl-3-oxohexyl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H17NO3/c1-10(2)9-11(17)7-8-16-14(18)12-5-3-4-6-13(12)15(16)19/h3-6,10H,7-9H2,1-2H3 |
InChI Key |
QHSUEZAUMGYDEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)CCN1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
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